Arzoxifene hydrochloride
Overview
Description
Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) belonging to the benzothiophene group. It was developed for the treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women. This compound acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist to maintain bone density and lower serum cholesterol .
Preparation Methods
The synthesis of arzoxifene hydrochloride involves multiple steps, starting with the formation of the benzothiophene core. The process includes the following key steps:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of functional groups such as methoxy and piperidinylethoxy groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial production methods leverage quality by design (QbD) principles to optimize the process and control impurities. This approach ensures that the drug substance meets critical quality attributes and enhances process throughput .
Chemical Reactions Analysis
Arzoxifene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound undergoes substitution reactions to introduce or replace functional groups, which is crucial in its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Arzoxifene hydrochloride exerts its effects by selectively modulating estrogen receptors. It acts as an antagonist in mammary and uterine tissues, preventing estrogen-mediated proliferation, while functioning as an agonist in bone tissue to maintain bone density. The compound reduces bone loss, lowers serum cholesterol, and decreases the risk of osteoporosis . The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various signaling pathways .
Comparison with Similar Compounds
Arzoxifene hydrochloride is compared with other selective estrogen receptor modulators such as:
Raloxifene: Both compounds belong to the benzothiophene group and have similar estrogen receptor modulation properties.
Bazedoxifene: Another SERM with similar applications, but this compound has demonstrated superior efficacy in certain preclinical studies.
This compound’s unique combination of estrogenic and antiestrogenic effects, along with its favorable safety profile, distinguishes it from other SERMs .
Biological Activity
Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) under investigation primarily for its role in the treatment and prevention of breast cancer, as well as its effects on bone density in postmenopausal women. This article delves into the biological activity of arzoxifene, highlighting its mechanisms of action, efficacy in clinical trials, and comparative studies with other SERMs.
Arzoxifene exhibits dual activity as an estrogen antagonist in breast tissue while functioning as an agonist in bone and lipid metabolism. Its structural modifications enhance its affinity for estrogen receptors, allowing it to inhibit estrogen-mediated growth in breast cancer cells effectively. The compound is a derivative of raloxifene, modified to improve oral bioavailability and antiestrogenic properties.
- Antiestrogenic Effects : Arzoxifene has shown potent antiestrogenic effects on both breast and endometrial cells. It inhibits the proliferation of estrogen receptor-positive MCF-7 breast cancer cells more effectively than tamoxifen, demonstrating an IC50 value of 0.4 nM compared to tamoxifen's 480 nM .
- Estrogenic Effects : In contrast, arzoxifene promotes beneficial estrogenic effects on bone density and cholesterol levels, making it a potential candidate for managing osteoporosis in postmenopausal women .
Preclinical Studies
Preclinical studies have established arzoxifene's efficacy in inhibiting breast cancer cell growth both in vitro and in vivo . Notably, it has shown:
- Inhibition of MCF-7 Cell Growth : Arzoxifene effectively inhibits the proliferation of MCF-7 cells even in tamoxifen-resistant models .
- Xenograft Models : In oophorectomized athymic mice, arzoxifene inhibited MCF-7 xenograft growth comparably to tamoxifen, indicating its potential as a therapeutic agent against breast cancer .
Phase I and II Trials
A series of clinical trials have demonstrated the safety and tolerability of arzoxifene:
- Phase I Trial : Evaluated doses from 10 mg to 100 mg/day in women with metastatic breast cancer. The trial reported no dose-limiting toxicities, with common side effects including hot flushes (56%) but no significant impact on endometrial health .
- Phase II Trial : Showed that arzoxifene had an objective response rate (ORR) of 19.2% to 40.5% at a dose of 20 mg/day and 7.4% to 36.4% at 50 mg/day, with clinical benefit rates ranging from 28.8% to 64.3% at the lower dose .
Phase III Trials
A pivotal Phase III trial compared arzoxifene with raloxifene in postmenopausal women with osteoporosis:
Parameter | Arzoxifene (20 mg/day) | Raloxifene (60 mg/day) | p-value |
---|---|---|---|
Lumbar Spine BMD Increase | 2.8% | 1.7% | <0.05 |
Femoral Neck BMD Increase | 1.5% | 0.5% | <0.05 |
Total Hip BMD Increase | 1.5% | 0.8% | <0.05 |
New/Worsening Hot Flushes | 7.0% | 16.7% | <0.009 |
This trial demonstrated that arzoxifene significantly increased bone mineral density (BMD) at all measured sites compared to raloxifene while also suppressing bone turnover markers more effectively .
Case Studies and Observations
In a large randomized study involving over 9,000 women, the incidence of endometrial cancer was similar between those receiving arzoxifene and placebo, suggesting a favorable safety profile concerning uterine health . However, there were nine cases of endometrial cancer among those treated with arzoxifene compared to four in the placebo group; this did not reach statistical significance (p = 0.165) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSNLUIMAQQXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939527 | |
Record name | 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182133-27-3 | |
Record name | Arzoxifene hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182133-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arzoxifene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARZOXIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU88PI0433 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.